Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the fluorine atoms.
Reduction: The corresponding alcohol, 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those requiring fluorine-containing moieties for enhanced bioactivity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-fluorobenzoate: Another related compound with a single fluorine atom, used in similar applications but with distinct reactivity.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group but positioned differently, affecting its chemical behavior and applications.
Uniqueness
Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these characteristics are advantageous. The compound’s ability to undergo various chemical transformations also enhances its versatility as a synthetic intermediate.
Properties
IUPAC Name |
methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGCBUNENETFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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